Bifendate Impurity E, chemically known as bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-icarboxylate, is a process-related impurity identified in bulk drug samples of DB-6 []. DB-6, a bifendate derivative, is an investigational agent under development for the treatment of acute liver failure [].
Bifendate Impurity E is categorized as an organic impurity due to its complex structure comprising carbon, hydrogen, oxygen, nitrogen, and sulfur atoms []. Its presence in DB-6 bulk drug necessitates investigation and control to ensure the quality and safety of the final drug product [].
Bifendate Impurity E is classified as a process-related impurity. It arises during the synthesis of bifendate and is often identified through high-performance liquid chromatography (HPLC) methods. The compound is typically obtained from cGMP-compliant facilities that ensure high purity levels during production . Its identification and quantification are crucial for maintaining the integrity of bifendate formulations.
The synthesis of Bifendate Impurity E involves several steps that typically include preparative HPLC or high-speed counter-current chromatography to isolate and purify this impurity from the primary product. The synthesis process often requires careful control of reaction conditions to minimize the formation of unwanted by-products .
The synthetic route for Bifendate Impurity E generally starts with the preparation of bifendate itself. The reaction conditions are optimized for yield and purity, utilizing solvents and reagents that facilitate the separation of impurities. HPLC is employed not only for purification but also for monitoring the synthesis process and ensuring that the desired compound is achieved with minimal contamination .
Bifendate Impurity E has a complex molecular structure characterized by multiple functional groups that contribute to its chemical behavior. The structural representation can be depicted as follows:
These data points are critical for understanding the compound's interactions and stability under various conditions .
Bifendate Impurity E undergoes various chemical reactions typical for organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for exploring its reactivity and potential transformations.
Common reagents used in reactions involving Bifendate Impurity E include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions—temperature, pH, and solvent—are meticulously controlled to achieve desired outcomes while minimizing side reactions .
The mechanism of action for Bifendate Impurity E remains closely tied to its parent compound, bifendate. It is believed to exert hepatoprotective effects by modulating biochemical pathways involved in liver metabolism and detoxification processes. Although specific data on the mechanism of action for this impurity alone may be limited, its role in influencing the pharmacokinetics and pharmacodynamics of bifendate is significant .
These properties highlight the importance of handling Bifendate Impurity E with care in laboratory settings .
Bifendate Impurity E has several scientific applications, particularly in pharmaceutical research where it serves as a reference standard for identifying impurities in bifendate formulations. Its role in quality control processes ensures that drug products meet regulatory standards for safety and efficacy. Moreover, ongoing research into bifendate derivatives suggests potential therapeutic applications beyond hepatoprotection, including roles in cancer treatment through modulation of multidrug resistance mechanisms .
Bifendate Impurity E (Chemical Abstracts Service registry number: not explicitly provided in sources; see Table 1) is characterized as a biphenyl dimethyl dicarboxylate derivative with close structural homology to the parent drug bifendate (C~20~H~18~O~10~, molecular weight 418.36 g/mol) [3] [7]. Its defining molecular features include:
Table 1: Key Chemical Identifiers of Bifendate Impurity E
Parameter | Specification |
---|---|
IUPAC Name | Methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate |
Molecular Formula | C~20~H~18~O~10~ |
Molecular Weight | 418.36 g/mol |
Canonical SMILES | COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |
CAS Registry Number | 73536-69-3 (shared with bifendate) [6] [7] |
Appearance | White crystalline powder |
Bifendate Impurity E emerges during API manufacturing through three primary pathways:
Process analytical technology (PAT) studies reveal critical control points for impurity suppression:
Table 2: Analytical Parameters for Impurity E Monitoring
Analytical Method | Conditions | Detection Limit |
---|---|---|
Reversed-Phase HPLC | C18 column; acetonitrile/water gradient; 254 nm | 0.05% w/w |
LC-MS/MS | ESI+ mode; m/z 419→261 transition | 5 ng/mL |
FTIR Spectroscopy | KBr pellet; characteristic C=O stretch at 1725 cm⁻¹ | Qualitative ID |
Pharmaceutical regulations mandate strict control of Impurity E per ICH Q3A(R2) and Q3B(R2) guidelines, which classify it as a qualified impurity requiring identification thresholds ≥0.10% and qualification thresholds ≥0.15% [2] [9]. Its regulatory significance stems from:
Quality control frameworks employ phase-appropriate strategies:
Table 3: ICH-Based Impurity Control Strategy
Development Phase | Identification Threshold | Qualification Threshold | Required Actions |
---|---|---|---|
Phase I–II | 0.20% | 0.30% | Report, identify structure, preliminary safety assessment |
Phase III | 0.15% | 0.20% | Full identification, genetic toxicology screening |
Marketing Application | 0.10% | 0.15% | Rigorous qualification via toxicology studies |
Compendial standards (USP/EP) require impurity reference materials for method validation, with suppliers like Axios Research providing certified standards compliant with 97.0–103.0% purity specifications for QC laboratories [6] [9]. The International Consortium on Innovation and Quality in Pharmaceutical Development (IQ Consortium) further emphasizes risk-based control strategies where impurities like Impurity E are monitored at intermediate stages rather than end-product testing alone [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7